molecular formula C23H20N6O2 B3443559 N-(2,3-dipyridin-2-ylquinoxalin-6-yl)morpholine-4-carboxamide

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)morpholine-4-carboxamide

Cat. No.: B3443559
M. Wt: 412.4 g/mol
InChI Key: PVAIPKDFAZMYND-UHFFFAOYSA-N
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Description

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)morpholine-4-carboxamide is a complex organic compound that features a quinoxaline core substituted with pyridine and morpholine groups

Properties

IUPAC Name

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2/c30-23(29-11-13-31-14-12-29)26-16-7-8-17-20(15-16)28-22(19-6-2-4-10-25-19)21(27-17)18-5-1-3-9-24-18/h1-10,15H,11-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAIPKDFAZMYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dipyridin-2-ylquinoxalin-6-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dipyridin-2-ylquinoxaline with morpholine-4-carboxylic acid under specific conditions to form the desired carboxamide. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups to the quinoxaline core.

Scientific Research Applications

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)morpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dipyridin-2-ylquinoxalin-6-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and pyridine-containing molecules. Examples include:

  • 2,3-dipyridin-2-ylquinoxaline
  • N-(2,3-dipyridin-2-ylquinoxalin-6-yl)morpholine-4-carboxamide
  • Pyridine-quinoxaline hybrids

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dipyridin-2-ylquinoxalin-6-yl)morpholine-4-carboxamide
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N-(2,3-dipyridin-2-ylquinoxalin-6-yl)morpholine-4-carboxamide

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